Methyl (4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)acetate
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Overview
Description
Methyl (4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)acetate is a heterocyclic compound that contains a thieno[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4,5-dimethylthiophene-3-carboxylic acid with ethyl chloroformate, followed by cyclization with guanidine to form the thieno[2,3-d]pyrimidine core. The final step involves esterification with methanol to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thieno[2,3-d]pyrimidine derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Methyl (4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of Methyl (4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds share a similar pyrimidine core and have been studied for their antitumor activity.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their inhibitory effects on specific enzymes and potential therapeutic applications.
Uniqueness
Methyl (4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)acetate is unique due to its thieno[2,3-d]pyrimidine core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-5-6(2)17-11-9(5)10(12)13-7(14-11)4-8(15)16-3/h4H2,1-3H3,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZDUQRBQIHJQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)N)CC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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